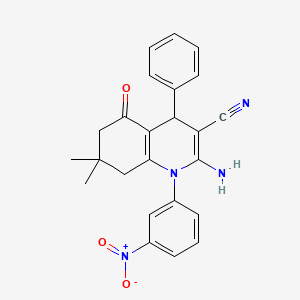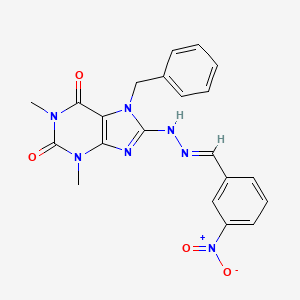
5-Hydroxy-3'-methoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3’-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by the presence of a hydroxyl group at the 5th position and a methoxy group at the 3’ position on the flavone backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3’-methoxyflavone typically involves the use of flavone as a starting material. The hydroxyl and methoxy groups are introduced through specific reactions. One common method involves the methylation of 5-hydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Hydroxy-3’-methoxyflavone may involve the extraction of the compound from natural sources such as plants. For instance, it can be isolated from the rhizomes of Kaempferia parviflora using chromatographic techniques . The extraction process involves the use of solvents like dichloromethane and methanol, followed by purification steps to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a scaffold for the synthesis of fluorescent probes for imaging in cells.
Biology: Exhibits inhibitory activity against calcium signal-mediated cell-cycle regulation in yeast.
Medicine: Potential anti-inflammatory and anticancer properties.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Uniqueness
5-Hydroxy-3’-methoxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar flavonoids. Its methoxy group at the 3’ position and hydroxyl group at the 5th position contribute to its unique chemical reactivity and biological properties .
Propiedades
Número CAS |
6697-60-5 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
5-hydroxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-5-2-4-10(8-11)15-9-13(18)16-12(17)6-3-7-14(16)20-15/h2-9,17H,1H3 |
Clave InChI |
IPQOBEBHJDIMQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxyethyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12051955.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)
![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)
